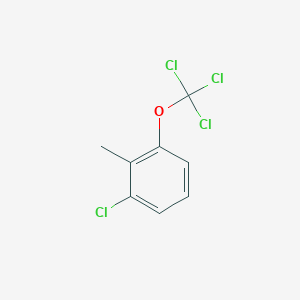
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Overview
Description
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene, also known as 2-CDFNB, is an organic compound that has been used in scientific research and applications due to its unique properties. This compound is a type of nitrobenzene and is composed of a benzene ring with two chlorine atoms and a nitro group. It is also characterized by its difluoromethoxy group, which is a type of functional group that consists of a fluorine atom bonded to an oxygen atom and a methyl group. These properties of 2-CDFNB make it an interesting and useful compound for various scientific applications.
Scientific Research Applications
Isotopic Abundance Analysis
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene, similar to 1-Chloro-3-nitrobenzene, is an aromatic halo-amine compound with potential applications in isotope ratio analysis. Such analysis is crucial in fields like agriculture, food authenticity, and biochemistry. A study demonstrated how biofield energy treatment affected the isotopic abundance ratios in 1-Chloro-3-nitrobenzene, which can be analogous for 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene. This treatment could alter the physical, chemical, and thermal properties of the compound, impacting its utility in various industrial and scientific applications (Trivedi et al., 2016).
Electrosynthesis and Chemical Transformations
Electrochemical studies on similar compounds, like 1-(2-Chloroethyl)-2-nitrobenzene, show potential in electrosynthesis, leading to products like 1-nitro-2-vinylbenzene and 1H-Indole. These processes have significance in organic synthesis and industrial applications (Du & Peters, 2010).
Catalysis in Aromatic Nitrations
Research on the catalysis of aromatic nitrations, such as the nitration of 1-chloro-2-nitrobenzene, suggests potential applications for 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene in catalytic processes. These catalytic processes can be used for synthesizing dinitro compounds, important in chemical industries (Claridge et al., 1999).
Dissociative Electron Attachment Studies
Investigations on dissociative electron attachment to nitrobenzene derivatives, including chloronitrobenzenes, highlight the role of these compounds in understanding electron attachment processes. These findings are significant for understanding molecular ion fragmentation, which has implications in fields like mass spectrometry and molecular physics (Asfandiarov et al., 2007).
properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZSIPSMVYVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402195.png)
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)


![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)

![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)